molecular formula C18H19N3O6 B596463 N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine CAS No. 1286490-16-1

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine

Cat. No. B596463
CAS RN: 1286490-16-1
M. Wt: 373.365
InChI Key: IHMWYJBQUYYPCU-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine, also known as Boc-ONAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Boc-ONAA is a derivative of the amino acid alanine and is commonly used as a building block in the synthesis of peptides and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is not fully understood, but it is believed to act as a nitrosating agent, reacting specifically with cysteine residues in proteins to form S-nitrosothiols. S-nitrosothiols are known to play a role in the regulation of various physiological processes, including vasodilation, neurotransmission, and immune function. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics and oxidative stress.
Biochemical and Physiological Effects:
N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the growth of amyloid fibrils, which are implicated in the development of Alzheimer's disease. Additionally, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is its versatility as a building block in the synthesis of peptides and other bioactive molecules. It is also a selective reagent for the modification of proteins and peptides, allowing for the specific labeling and detection of cysteine residues. However, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be difficult to synthesize and handle, and its use requires specialized training and equipment. Additionally, the reactivity of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine with cysteine residues can be affected by the surrounding environment, making it challenging to use in certain experimental conditions.

Future Directions

There are many potential future directions for research involving N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine. One area of interest is the development of new cancer therapies based on the induction of apoptosis in cancer cells. Another area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine and its potential applications in other fields, such as immunology and infectious diseases.

Synthesis Methods

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically begins with the protection of the amino group of alanine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected alanine is then reacted with benzyl chloroformate to introduce the benzyloxy carbonyl group. The final step involves the reaction of the benzyl-protected alanine with nitrous acid to introduce the benzyloxy nitroso group to yield N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has found a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a building block in the synthesis of peptides and other bioactive molecules. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is also used as a reagent for the selective modification of proteins and peptides. It has been shown to react specifically with cysteine residues in proteins, allowing for the selective labeling and detection of these residues. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders.

properties

IUPAC Name

3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWYJBQUYYPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858202
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286490-16-1
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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